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Introduction

ATL1102 is a second-generation antisense oligonucleotide designed to specifically target the
messenger RNA (mRNA) of human CD49d, a subunit of the a4p1 integrin Very Late Antigen-4
(VLA-4).[1][2][3] By binding to the CD49d mRNA, ATL1102 initiates its degradation by RNase
H, leading to a reduction in the expression of the CD49d protein.[1][4][2] VLA-4 is a key
adhesion molecule expressed on the surface of lymphocytes and other leukocytes, playing a
critical role in their migration to sites of inflammation.[1][4][2] Consequently, by downregulating
CD49d, ATL1102 effectively inhibits this migration, making it a subject of investigation for
inflammatory diseases such as multiple sclerosis and Duchenne muscular dystrophy.[1][5][6]

ATL1102 is a 20-base long oligonucleotide with 2'-O-methoxyethyl (2'-MOE) modifications,
which enhance its nuclease resistance, binding affinity to target RNA, and reduce cellular
toxicity.[7][8] These application notes provide detailed protocols for the preparation, handling,
and use of ATL1102 in a laboratory setting to facilitate preclinical research.
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Property Description

Target Human CD49d mRNA

) ) RNase H-dependent degradation of target
Mechanism of Action

MRNA
Chemical Class Second-generation antisense oligonucleotide
Modification 2'-O-methoxyethyl (2'-MOE) gapmer
Molecular Weight ~7230 Da[1]

Typically supplied as a lyophilized powder or a

Formulation . _
sterile solution.

Preparation and Handling of ATL1102

Proper handling and preparation of ATL1102 are crucial for maintaining its integrity and

ensuring reproducible experimental results.

Reconstitution of Lyophilized ATL1102

Centrifuge: Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.

Solvent: Reconstitute the oligonucleotide in a nuclease-free, sterile buffer or water. For most
cell culture experiments, sterile, nuclease-free phosphate-buffered saline (PBS) or cell
culture medium is recommended.

Concentration: Prepare a stock solution of a convenient concentration, for example, 1 mM.
To prepare a 1 mM stock solution from 1 pumol of lyophilized oligonucleotide, add 1 mL of the

chosen solvent.

Dissolution: Gently vortex or pipette the solution to ensure the oligonucleotide is completely

dissolved. Avoid vigorous shaking.

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-

thaw cycles.
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Storage and Stability

Lyophilized Powder: Store at -20°C for long-term storage.

Stock Solutions: Store at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to
degradation of the oligonucleotide. For frequent use, a working aliquot can be stored at 4°C
for a short period (up to one week).

Working Solutions: Prepare fresh working solutions from the stock solution for each
experiment.

Signaling Pathway of ATL1102
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Caption: Mechanism of action of ATL1102.

Experimental Protocols

The following are general protocols for the use of ATL1102 in a laboratory setting. Researchers
should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: In Vitro Treatment of Adherent Cells with
ATL1102

This protocol describes the treatment of adherent cells in culture with ATL1102 to assess its
effect on CD49d expression.

Materials:

o Adherent cells expressing CD49d (e.g., Jurkat cells, primary lymphocytes)
o Complete cell culture medium

e ATL1102 stock solution (1 mM in nuclease-free PBS)

» Transfection reagent (optional, for difficult-to-transfect cells)

e Cell culture plates (e.g., 6-well, 24-well)

» Nuclease-free water or PBS

Procedure:

o Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70%
confluency at the time of treatment.

e ATL1102 Dilution: On the day of treatment, dilute the ATL1102 stock solution to the desired
final concentrations in complete cell culture medium. A typical starting concentration range
for in vitro studies is 10-500 nM. It is recommended to perform a dose-response experiment
to determine the optimal concentration for your cell type.

e Treatment:
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o Gymnotic (Naked) Delivery: For cell types with efficient free uptake of oligonucleotides,
remove the old medium from the cells and add the medium containing the desired
concentration of ATL1102.

o Transfection Reagent-Mediated Delivery: For cells that are difficult to transfect, follow the
manufacturer's protocol for the chosen transfection reagent. Typically, this involves
preparing a complex of ATL1102 and the transfection reagent in serum-free medium
before adding it to the cells.

e |ncubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5%
CO2. The optimal incubation time should be determined empirically.

o Analysis: After incubation, harvest the cells for downstream analysis, such as:
o RNA analysis: Extract total RNA to quantify CD49d mRNA levels by RT-qPCR.

o Protein analysis: Prepare cell lysates for Western blotting to determine CD49d protein
levels or use flow cytometry to analyze cell surface expression of VLA-4.

Experimental Workflow for In Vitro Cell Treatment
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Caption: Workflow for in vitro cell treatment with ATL1102.

Protocol 2: Lymphocyte Adhesion Assay

This assay measures the ability of ATL1102 to inhibit the adhesion of lymphocytes to an
endothelial cell monolayer or to purified VCAM-1, the ligand for VLA-4.

Materials:
e Lymphocytes (e.g., Jurkat cells or primary T cells)

o Endothelial cells (e.g., HUVECS) or purified human VCAM-1
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ATL1102

Calcein-AM or other fluorescent cell stain

96-well black, clear-bottom tissue culture plates

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

Fluorescence plate reader

Procedure:

Prepare Endothelial Monolayer or VCAM-1 Coated Plate:
o Endothelial Cells: Seed endothelial cells in a 96-well plate and grow to confluence.

o VCAM-1 Coating: Coat the wells of a 96-well plate with purified VCAM-1 (e.g., 1-5 pg/mL)
overnight at 4°C. Wash the wells with PBS before use.

e Pre-treat Lymphocytes: Treat lymphocytes with various concentrations of ATL1102 (e.g., 10-
500 nM) for 24-72 hours as described in Protocol 1.

e Label Lymphocytes: On the day of the assay, label the ATL1102-treated and control
lymphocytes with Calcein-AM (or another suitable fluorescent dye) according to the
manufacturer's instructions.

o Adhesion Assay:

[e]

Wash the endothelial cell monolayer or VCAM-1 coated wells with assay buffer.

o

Add the fluorescently labeled lymphocytes to the wells.

[¢]

Incubate for 30-60 minutes at 37°C.

[¢]

Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.
¢ Quantification:

o Add assay buffer to each well.
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o Measure the fluorescence in each well using a fluorescence plate reader.
o The fluorescence intensity is proportional to the number of adherent cells.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials of ATL1102. While this data
is from in vivo human studies, it can provide a reference for expected biological activity.

Table 1: Effect of ATL1102 on Circulating Lymphocytes in Relapsing-Remitting Multiple
Sclerosis (RRMS) Patients[1]

Mean Reduction from Baseline at 8
Cell Type

Weeks
CD19+ (pre) B cells ~53%
Granulocytes ~43%
T cells ~25%

Table 2: Efficacy of ATL1102 in a Phase Il RRMS Trial[1]

Endpoint Reduction vs. Placebo p-value

Cumulative number of new

) ) 54.4% 0.01
active lesions
Cumulative number of new
gadolinium-enhancing T1 67.9% 0.002

lesions

Table 3: Dosing Regimens in Clinical Trials
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.. Dosage and
Indication o . Reference
Administration

) o ) 200 mg subcutaneously, three
Relapsing-Remitting Multiple ) ] i
) times in the first week, then [1]
Sclerosis ]
twice weekly for 7 weeks.

25 mg weekly by
Duchenne Muscular Dystrophy

subcutaneous injection for 24 [41031[9]
(non-ambulatory)
weeks.
Troubleshooting
Issue Possible Cause Suggested Solution
- Perform a dose-response
- Suboptimal ATL1102 experiment.- Use a
Low efficiency of CD49d concentration- Inefficient transfection reagent for
knockdown cellular uptake- Incorrect difficult-to-transfect cells.-
guantification method Verify the efficiency of your RT-
gPCR or Western blot protocol.
- Reduce the concentration of
- High concentration of ATL1102 and/or transfection
High cell toxicity ATL1102 or transfection reagent.- Ensure sterile
reagent- Contamination technigue and use of
nuclease-free reagents.
- Ensure consistent cell
] ) numbers and confluency at the
- Inconsistent cell seeding ) ]
. ] time of treatment.- Aliquot the
Inconsistent results density- Freeze-thaw cycles of ]
ATL1102 stock solution to
ATL1102 stock )
avoid repeated freeze-thaw
cycles.
Conclusion

ATL1102 is a potent and specific inhibitor of human CD49d expression. The protocols and
information provided in these application notes are intended to serve as a guide for
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researchers utilizing ATL1102 in a laboratory setting. Optimization of these protocols for
specific experimental systems is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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